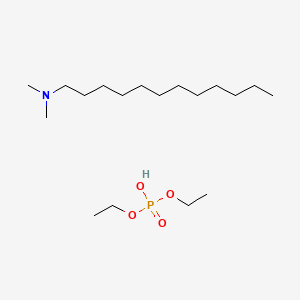
2-(3-aminocarbazole-9-carbonyl)oxyethyl-diethylazanium;chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-aminocarbazole-9-carbonyl)oxyethyl-diethylazanium;chloride is a chemical compound with the molecular formula C19H24ClN3O2 and a molecular weight of 361.866 g/mol. This compound is known for its unique structure, which includes a carbazole moiety, making it a subject of interest in various scientific fields.
Métodos De Preparación
The synthesis of 2-(3-aminocarbazole-9-carbonyl)oxyethyl-diethylazanium;chloride typically involves a multi-step process. One common method includes the reaction of 3-aminocarbazole with ethyl chloroformate to form an intermediate, which is then reacted with diethylamine to yield the final product. The reaction conditions often require a controlled temperature and the use of solvents such as dichloromethane.
Análisis De Reacciones Químicas
2-(3-aminocarbazole-9-carbonyl)oxyethyl-diethylazanium;chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate, leading to the formation of oxidized carbazole derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the carbazole ring.
Substitution: Nucleophilic substitution reactions can occur at the amino group, where reagents like alkyl halides can introduce new functional groups.
Aplicaciones Científicas De Investigación
2-(3-aminocarbazole-9-carbonyl)oxyethyl-diethylazanium;chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research has explored its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting neurological disorders.
Industry: It is used in the production of materials with specific electronic properties, such as organic semiconductors.
Mecanismo De Acción
The mechanism of action of 2-(3-aminocarbazole-9-carbonyl)oxyethyl-diethylazanium;chloride involves its interaction with molecular targets such as enzymes and receptors. The carbazole moiety can intercalate with DNA, affecting gene expression and protein synthesis. Additionally, the compound can modulate the activity of certain enzymes, influencing metabolic pathways .
Comparación Con Compuestos Similares
2-(3-aminocarbazole-9-carbonyl)oxyethyl-diethylazanium;chloride is unique due to its specific structure and functional groups. Similar compounds include:
3-aminocarbazole: Lacks the diethylazanium and oxyethyl groups, making it less versatile in certain applications.
9-ethylcarbazole: Contains an ethyl group at the 9-position instead of the aminocarbazole moiety, resulting in different chemical properties.
This compound’s unique combination of functional groups and structural features makes it a valuable tool in various scientific and industrial applications.
Propiedades
Número CAS |
64057-92-7 |
|---|---|
Fórmula molecular |
C19H24ClN3O2 |
Peso molecular |
361.9 g/mol |
Nombre IUPAC |
2-(3-aminocarbazole-9-carbonyl)oxyethyl-diethylazanium;chloride |
InChI |
InChI=1S/C19H23N3O2.ClH/c1-3-21(4-2)11-12-24-19(23)22-17-8-6-5-7-15(17)16-13-14(20)9-10-18(16)22;/h5-10,13H,3-4,11-12,20H2,1-2H3;1H |
Clave InChI |
LZSHSTGCCZALGE-UHFFFAOYSA-N |
SMILES canónico |
CC[NH+](CC)CCOC(=O)N1C2=C(C=C(C=C2)N)C3=CC=CC=C31.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-Amino-1-[3,4-dihydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B13772118.png)

![Tos(-3)[Tos(-5)]2-deoxy-D-eryPenf(b)-thymin-1-yl](/img/structure/B13772125.png)


![methyl (1S,15R,16S,18R,19R,20S)-18-methoxy-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8-tetraene-19-carboxylate](/img/structure/B13772137.png)


